molecular formula C26H23ClN4O2 B2489513 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029724-83-1

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2489513
CAS No.: 1029724-83-1
M. Wt: 458.95
InChI Key: QBVNZPHRPPGMDF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound that features a combination of indole, piperazine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step often involves the coupling of the indole-piperazine intermediate with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
  • 4-chloro-2-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Uniqueness

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of indole, piperazine, and benzamide groups in a single molecule provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-19-12-10-18(11-13-19)25(32)29-23-21-8-4-5-9-22(21)28-24(23)26(33)31-16-14-30(15-17-31)20-6-2-1-3-7-20/h1-13,28H,14-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVNZPHRPPGMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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